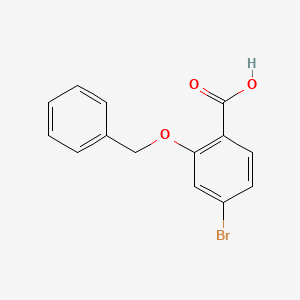

2-(Benzyloxy)-4-bromobenzoic acid

Description

Significance as a Synthetic Intermediate

The strategic placement of its functional groups makes 2-(Benzyloxy)-4-bromobenzoic acid a significant intermediate for constructing complex molecular architectures. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, preventing its interference in reactions targeting the other two sites. This protection is stable under various conditions but can be removed later in a synthetic sequence to reveal the free phenol (B47542).

The carboxylic acid group provides a handle for forming esters and, most commonly, amide bonds, which are fundamental linkages in many biologically active molecules. The bromine atom is particularly important as it allows for the formation of new carbon-carbon or carbon-heteroatom bonds through a variety of metal-catalyzed cross-coupling reactions. This regioselective reactivity is a cornerstone of modern synthetic chemistry, enabling the precise assembly of complex target structures.

Diverse Applications in Organic Chemistry and Medicinal Sciences

The utility of this compound is prominently demonstrated in the field of medicinal chemistry, particularly in the development of kinase inhibitors. Protein tyrosine kinases (PTKs) are crucial enzymes in cellular signal transduction pathways, and their deregulation is implicated in proliferative diseases like cancer. The epidermal growth factor receptor (EGFR) is a key member of this family and a major target for anticancer drug design.

In a notable research endeavor, this compound was utilized as a key starting material for the synthesis of a series of salicylanilides, a class of compounds investigated as EGFR PTK inhibitors. nih.gov Researchers developed a pharmacophore model suggesting that a salicylic (B10762653) acid scaffold could mimic the pyrimidine (B1678525) ring of known ATP-competitive inhibitors like quinazolines. nih.gov In this synthesis, this compound was first hydrolyzed to remove the benzyl (B1604629) protecting group, yielding the corresponding salicylic acid. nih.gov This intermediate was then coupled with various anilines to produce a library of salicylanilide (B1680751) derivatives. nih.gov Several of these compounds proved to be potent and selective inhibitors of EGFR tyrosine kinase, validating the role of the parent compound as a critical building block in this therapeutic area.

Overview of Current Research Landscape

The current research landscape continues to leverage versatile intermediates like this compound for the synthesis of novel bioactive compounds. The focus remains on developing potent and selective inhibitors for various therapeutic targets. The strategy of using this compound to create a salicylanilide core as a "pharmacophore replacement" for other heterocyclic systems is indicative of a sophisticated, model-driven approach to drug discovery. nih.gov

Research in this area benefits from advances in synthetic methodology, especially in copper-catalyzed and palladium-catalyzed cross-coupling reactions, which efficiently utilize the bromo-functionality. nih.gov The ongoing exploration of structure-activity relationships (SAR) for classes of molecules derived from this intermediate, such as the salicylanilides, aims to fine-tune their biological activity and optimize them as potential drug candidates. The compound's structure is well-suited for creating libraries of diverse molecules for high-throughput screening, a foundational practice in modern pharmaceutical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEVNLBJIJNYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681362 | |

| Record name | 2-(Benzyloxy)-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693257-19-1 | |

| Record name | 2-(Benzyloxy)-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Synthetic Pathways to 2-(Benzyloxy)-4-bromobenzoic Acid

The principal route to this compound involves the benzylation of a pre-brominated phenolic acid, namely 2-hydroxy-4-bromobenzoic acid. This approach ensures the correct placement of the bromine substituent from the outset.

The formation of the benzyl (B1604629) ether linkage in this compound is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This classical Sɴ2 reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then attacks an alkyl halide, in this case, benzyl chloride or benzyl bromide. youtube.comorganicchemistrytutor.com

Key considerations for this transformation include the choice of base, solvent, and potentially a catalyst to enhance reaction efficiency.

Base and Nucleophile Formation : A strong enough base is required to deprotonate the phenolic hydroxyl group of the precursor. Sodium hydride (NaH) is a common choice for generating the phenoxide. libretexts.orgwhiterose.ac.uk Alternatively, weaker bases like potassium carbonate can be effective, often used in polar aprotic solvents like acetonitrile (B52724). nih.gov For substrates sensitive to harsh conditions, milder reagents such as silver(I) oxide (Ag₂O) can be employed. libretexts.orgorganic-chemistry.org

Electrophile : Benzyl bromide or benzyl chloride serves as the benzyl source. Benzyl halides are ideal electrophiles for this Sɴ2 reaction because they are primary halides and lack β-hydrogens, which minimizes the risk of competing E2 elimination reactions. youtube.comlibretexts.org

Phase-Transfer Catalysis (PTC) : To improve reaction rates and yields, especially in biphasic systems (e.g., a solid base in an organic solvent), phase-transfer catalysts are frequently used. acs.orgresearchgate.net Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or benzyl tributylammonium (B8510715) chloride, can shuttle the phenoxide from one phase to another, facilitating its reaction with the benzyl halide. researchgate.netphasetransfercatalysis.com This technique is a cornerstone of green chemistry, often allowing for milder conditions and easier workups. researchgate.net

| Method | Typical Reagents | Key Advantages | Reference |

|---|---|---|---|

| Classical Williamson | Alcohol, NaH (base), Benzyl Halide (e.g., BnBr) | Widely applicable, strong base ensures complete deprotonation. | libretexts.orgwhiterose.ac.uk |

| Carbonate Base | Alcohol, K₂CO₃, Benzyl Halide, Acetonitrile (solvent) | Milder than hydrides, suitable for many functional groups. | nih.gov |

| Silver Oxide | Alcohol, Ag₂O, Benzyl Halide | Very mild conditions, useful for sensitive substrates like sugars. | libretexts.orgorganic-chemistry.org |

| Phase-Transfer Catalysis (PTC) | Alcohol, NaOH or K₂CO₃, Benzyl Halide, PTC (e.g., TBAB) | Enhances reaction in multiphase systems, improves yield, green methodology. | acs.orgresearchgate.net |

| Pyridine-Based | Alcohol, 2-Benzyloxypyridine, Methyl Triflate | Neutral conditions, compatible with acid- and base-labile groups. | nih.gov |

While synthesizing this compound by brominating 2-(benzyloxy)benzoic acid is a possible route, controlling the regioselectivity presents a challenge. The directing effects of the substituents on the aromatic ring determine the position of electrophilic attack.

The carboxyl group (-COOH) is an electron-withdrawing group and a meta-director. shaalaa.com It deactivates the benzene (B151609) ring towards electrophilic substitution, making the reaction slower.

The benzyloxy group (-OCH₂Ph) is an electron-donating group and a strong ortho-, para-director.

When both groups are present, the powerful ortho-, para-directing benzyloxy group dictates the position of bromination. Therefore, bromination of 2-(benzyloxy)benzoic acid would preferentially yield 5-bromo and 3-bromo isomers, not the desired 4-bromo product. For this reason, the more strategically sound synthesis begins with a precursor that already contains the bromine atom at the C-4 position, such as 4-bromosalicylic acid (2-hydroxy-4-bromobenzoic acid).

Utilization of Related Bromobenzoic Acid Scaffolds as Starting Materials

The availability and synthesis of precursors like 4-bromobenzoic acid are critical. This compound can be derived from readily available industrial chemicals like p-bromotoluene or p-toluic acid.

A primary method for synthesizing 4-bromobenzoic acid is the oxidation of the methyl group of p-bromotoluene. vaia.com This transformation can be achieved using various oxidizing agents.

Potassium Permanganate (B83412) (KMnO₄) : A classic and powerful oxidizing agent that effectively converts the alkyl side chain of an aromatic ring to a carboxylic acid. vaia.comguidechem.comquora.com The reaction is often performed under basic or neutral conditions, followed by acidification to yield the carboxylic acid. guidechem.com While effective, this method can generate significant manganese dioxide waste.

Catalytic Liquid-Phase Oxidation : A more modern and greener approach involves using oxygen as the oxidant in the presence of a catalyst system. google.com A common catalytic mixture includes cobalt acetate (B1210297) and manganese acetate, often with a bromide source, in an acetic acid solvent. google.comprepchem.com This method can achieve very high yields (up to 98%) and purity. google.com

Oxone® : A potassium peroxymonosulfate (B1194676) salt, Oxone® serves as a potent and environmentally friendlier oxidant. It can be used in catalytic systems, for instance with 2-iodoxy-5-methylbenzenesulfonic acid, to oxidize 4-bromobenzyl alcohol to 4-bromobenzoic acid with high yields (86-90%). orgsyn.org

| Starting Material | Oxidant/Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|

| p-Bromotoluene | Oxygen / Cobalt acetate, Manganese acetate, Bromide | Glacial Acetic Acid | >98% | google.com |

| p-Bromotoluene | Potassium Permanganate (KMnO₄) | Aqueous | ~80% | guidechem.com |

| 4-Bromobenzyl Alcohol | Oxone® / 2-Iodoxy-5-methylbenzenesulfonic acid (cat.) | Acetonitrile/Water | 86-90% | orgsyn.org |

| p-Bromotoluene | Potassium Permanganate / Phase Transfer Catalyst | Aqueous | 82.4% | guidechem.com |

Derivatives of toluene (B28343) are versatile starting points. For instance, p-toluic acid (4-methylbenzoic acid) can be converted into related scaffolds. A common reaction is free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. ysu.eduprepchem.com This yields 4-(bromomethyl)benzoic acid, a useful intermediate that can be further functionalized. While this specific product is not a direct precursor to this compound via the main pathway, it highlights the synthetic flexibility of toluene-based starting materials in creating a variety of benzoic acid derivatives.

Synthesis of 4-Bromobenzoic Acid and its Derivatives

Decarboxylative Halogenation Strategies

Decarboxylative halogenation, also known as halodecarboxylation, is a fundamental method for the synthesis of organic halides from carboxylic acids. researchgate.netacs.orgnih.govnih.gov This process involves the cleavage of a carbon-carbon bond between the molecular skeleton and the carboxylic group, with the liberation of carbon dioxide and the introduction of a halogen. acs.orgnih.govnih.gov This strategy is particularly useful for producing aryl halides with substitution patterns that are not easily accessible through direct aromatic halogenation, as the directing effects of existing substituents might not favor the desired isomer. acs.orgnih.gov

The reaction can be applied to a wide range of carboxylic acids, including alkanoic, alkenoic, acetylenic, and (hetero)aromatic acids, to yield the corresponding halides. acs.orgnih.govnih.gov One of the key advantages of this method is the use of relatively inexpensive and readily available carboxylic acids as starting materials. acs.org Furthermore, any unreacted carboxylic acid can be easily removed from the reaction mixture through a simple aqueous basic workup. acs.org

Several approaches to decarboxylative halogenation have been developed, including historic and modern methods with varying advantages and drawbacks. nih.gov For aromatic acids, this reaction provides a valuable alternative to electrophilic substitution. acs.orgnih.gov For instance, the carboxyl group can be introduced by the oxidation of a methyl group on a benzene derivative, and its subsequent replacement by a halogen via decarboxylation can lead to specific regioisomers. acs.orgnih.gov

Recent advancements have focused on developing milder and more efficient protocols. For example, copper(I) has been used as a promoter for the decarboxylative functionalization of electron-deficient benzoic acids under aerobic conditions, while palladium(II) catalysts are effective for electron-rich benzoic acids. organic-chemistry.org These methods often utilize readily available halogen sources and can proceed under greener, more economical conditions, avoiding toxic reagents. organic-chemistry.org Light irradiation has also been shown to significantly improve the reaction rates and yields for some aromatic substrates. acs.orgnih.gov

Table 1: Comparison of Catalytic Systems for Decarboxylative Halogenation of Benzoic Acids

| Catalyst System | Substrate Type | Conditions | Advantages |

| Copper(I) Promoter | Electron-Deficient | Aerobic | Simpler, greener, avoids toxic reagents |

| Palladium(II) Catalyst | Electron-Rich | Aerobic | Effective for substrates where Cu(I) is not |

| Light Irradiation | Various Aromatic Acids | N/A | Improved reaction rates and yields |

Derivatization of 2-Bromobenzoic Acid for Heterocyclic Synthesis

2-Bromobenzoic acid and its derivatives are crucial building blocks in the synthesis of a variety of nitrogen-containing heterocycles. researchgate.net These compounds can be coupled with appropriate nitrogen-containing molecules, and subsequent intramolecular radical cyclizations can be employed to construct complex tri- and tetracyclic systems. researchgate.net The versatility of 2-bromobenzoic acids allows for their use in a range of reactions, including conjugate additions, spirocyclizations, and homolytic aromatic substitutions, leading to the formation of isoindolinones, benzolactams, and isoquinolinones. researchgate.net

A significant application of 2-bromobenzoic acids is in copper-catalyzed amination reactions to produce N-aryl and N-alkyl anthranilic acid derivatives. nih.gov These reactions are often chemo- and regioselective, eliminating the need for protecting the carboxylic acid group. nih.gov For example, the coupling of 2-bromobenzoic acid with various anilines or aliphatic amines in the presence of a copper catalyst system (e.g., Cu/Cu2O) yields the corresponding anthranilic acids in good to high yields. nih.gov These products are important precursors for pharmaceuticals and have applications in materials science, such as in the development of metal ion-selective fluorescent sensors. nih.gov

The derivatization of 2-bromobenzoic acid is not limited to amination. It can also serve as a precursor in other coupling reactions and as a starting material for more complex structures. Its chemical properties, including its reactivity in substitution reactions, make it a versatile tool for synthetic chemists.

Advanced Functionalization of the Benzyloxy Moiety

The benzyloxy group in this compound is a key functional handle that can be manipulated through various advanced synthetic strategies.

Benzylation Reactions in Complex Molecular Architectures

The introduction of a benzyl group, known as benzylation, is a common and crucial step in the synthesis of complex molecules. researchgate.netresearchgate.net The benzyl group often serves as a protecting group for alcohols and other functional groups due to its relative stability and the availability of methods for its selective removal. nih.gov

The Williamson ether synthesis is a classic method for benzylation, involving the deprotonation of an alcohol followed by reaction with a benzyl halide. organic-chemistry.org While effective, this method's strongly basic conditions can be incompatible with sensitive substrates. organic-chemistry.org To address this, milder and more selective benzylation methods have been developed. For instance, the use of benzyl trichloroacetimidate (B1259523) under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions allows for benzylation in the presence of base-sensitive functional groups. organic-chemistry.org

Chemoselective benzylation is particularly important in the synthesis of polyhydroxylated compounds where specific hydroxyl groups need to be targeted. researchgate.netresearchgate.net For example, highly chemoselective benzylation of propargylic hydroxyl groups in the presence of other hydroxyls can be achieved using benzyl bromide and sodium hydroxide (B78521) in DMF at room temperature. researchgate.netresearchgate.net Catalytic methods, such as using bis[acetylacetonato]copper, can also achieve selective O-benzylation of primary alcohols over secondary alcohols and phenols. researchgate.netresearchgate.net

Recent research has also explored promoter-free and additive-free benzylation of arenes, where benzyl chlorides and bromides react directly with electron-rich aromatic rings. researchgate.net These advancements in benzylation techniques provide synthetic chemists with a powerful toolkit for constructing complex molecular architectures with high precision and efficiency. organic-chemistry.org

Selective Protection and Deprotection Strategies

The benzyl group is a widely used protecting group for alcohols in multistep organic synthesis due to its stability under a variety of reaction conditions. jk-sci.comuwindsor.ca It is generally stable to many reagents, including those used for the protection and deprotection of other common protecting groups like OTHP, and it is significantly more stable to acidic conditions than acetal-based protecting groups. uwindsor.ca

The most common method for the deprotection of benzyl ethers is palladium-catalyzed hydrogenolysis, which cleaves the benzyl ether to regenerate the alcohol and produces toluene as a byproduct. organic-chemistry.orgjk-sci.com This method is highly efficient but can be complicated by the presence of other reducible functional groups in the molecule, such as alkenes or alkynes. jk-sci.comuwindsor.ca In such cases, alternative deprotection strategies are necessary.

Table 2: Common Deprotection Methods for Benzyl Ethers

| Method | Reagents | Conditions | Selectivity/Compatibility |

| Catalytic Hydrogenolysis | Pd/C, H₂ | Typically room temperature and atmospheric pressure | Not compatible with reducible groups like alkenes/alkynes. jk-sci.comuwindsor.ca |

| Transfer Hydrogenation | Pd/C, 1,4-cyclohexadiene | Microwave heating | Rapid and safe alternative to H₂ gas. jk-sci.com |

| Oxidative Cleavage | DDQ, photoirradiation | MeCN, long-wavelength UV light | Useful for p-methoxybenzyl (PMB) ethers, can be applied to simple benzyl ethers. organic-chemistry.org |

| Strong Acid Cleavage | HBr, HI, BBr₃ | Low temperature to room temperature | Aggressive conditions that can cleave other protecting groups. uwindsor.ca |

| Birch Reduction | Na, NH₃(l) | Low temperature | Less common, can be used when hydrogenolysis is not feasible. uwindsor.ca |

Reactivity Profiles and Transformational Organic Chemistry

Cross-Coupling Reactions Involving 2-(Benzyloxy)-4-bromobenzoic Acid

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety of this compound makes it an ideal substrate for such transformations.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. youtube.com The aryl bromide in this compound readily participates in the catalytic cycles of several named reactions. youtube.com

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.comnews-medical.net First reported in 1979, this reaction is valued for its mild conditions, functional group tolerance, and the use of non-toxic and easily removable boron-based by-products. news-medical.netlibretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, a Suzuki-Miyaura reaction would typically involve coupling with an arylboronic acid to construct a biphenyl (B1667301) structure. While specific examples for this exact substrate are not prevalent in leading literature, the successful coupling of closely related compounds like 4-bromobenzoic acid with phenylboronic acid demonstrates the feasibility of this transformation. researchgate.net The reaction tolerates a wide array of functional groups, and the benzyloxy and carboxylic acid moieties are expected to be compatible. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example Reagent/Condition | Purpose | Citation |

| Aryl Halide | This compound | Substrate | |

| Boron Reagent | Arylboronic acid or ester | Coupling Partner | tcichemicals.com |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ | Catalyst | researchgate.netnih.gov |

| Ligand | XPhos, SPhos, PPh₃ | Stabilize & activate catalyst | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boron reagent | news-medical.net |

| Solvent | Toluene (B28343), Dioxane/H₂O, THF/H₂O | Reaction Medium | nih.gov |

| Temperature | Room Temperature to 100 °C | To drive the reaction | researchgate.net |

Heck Reaction

The Mizoroki-Heck reaction, or simply the Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org This Nobel Prize-winning reaction was one of the first to demonstrate a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction is highly regioselective, typically with the aryl group adding to the less substituted carbon of the alkene, and results in products with an E-configuration. thieme-connect.dechem-station.com

In the context of this compound, a Heck reaction would allow for the introduction of a vinyl group at the 4-position. The reaction is compatible with various functional groups, although electron-withdrawing groups on the alkene partner can enhance the reaction rate. wikipedia.orgthieme-connect.de

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides

| Component | Example Reagent/Condition | Purpose | Citation |

| Aryl Halide | This compound | Substrate | |

| Alkene | Styrene, Acrylate ester | Coupling Partner | wikipedia.org |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst | wikipedia.org |

| Ligand | P(o-tolyl)₃, PPh₃ | Stabilize & activate catalyst | thieme-connect.de |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralize H-X byproduct | wikipedia.org |

| Solvent | DMF, NMP, Acetonitrile (B52724) | Reaction Medium | thieme-connect.de |

| Temperature | 80 - 140 °C | To drive the reaction | thieme-connect.de |

Sonogashira Reaction

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions, including room temperature. wikipedia.orglibretexts.org The generally accepted mechanism involves a palladium cycle, similar to other cross-couplings, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org

For this compound, the Sonogashira coupling provides a direct route to synthesize 4-alkynyl derivatives. This transformation is highly valuable for accessing intermediates used in pharmaceuticals and materials science. wikipedia.orglibretexts.org The reaction has been successfully applied to various bromo-substituted aromatic compounds. researchgate.net

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example Reagent/Condition | Purpose | Citation |

| Aryl Halide | This compound | Substrate | |

| Alkyne | Terminal alkyne (e.g., Phenylacetylene) | Coupling Partner | organic-chemistry.org |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Catalyst | researchgate.net |

| Copper Co-catalyst | CuI | Activates the alkyne | organic-chemistry.orgresearchgate.net |

| Base | Et₃N, Piperidine, DIPA | Base and Solvent | researchgate.net |

| Solvent | Toluene, THF, DMF | Reaction Medium | researchgate.net |

| Temperature | Room Temperature to 80 °C | To drive the reaction | wikipedia.org |

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for cross-coupling reactions, other transition metals, particularly nickel, have emerged as powerful alternatives. tcichemicals.com Nickel catalysts can be more cost-effective and can sometimes catalyze challenging couplings, such as those involving aryl chlorides, more efficiently than palladium. tcichemicals.com The principles of nickel-catalyzed reactions, like the Suzuki-Miyaura coupling, often mirror the palladium systems, involving oxidative addition, transmetalation, and reductive elimination steps. Given the reactivity of other bromobenzoic acids in nickel-catalyzed couplings, it is reasonable to expect that this compound would also be a viable substrate. tcichemicals.com

Furthermore, recent advancements have explored catalyst systems based on other metals like copper and iron for certain cross-coupling applications, often promoted for their lower cost and toxicity. The development of these methods continues to expand the toolkit for synthetic chemists. uniurb.itchemrxiv.orgchemrxiv.orgresearchgate.net

Radical Reaction Pathways and Their Synthetic Utility

Beyond two-electron ionic pathways typical of cross-coupling, the aryl bromide of this compound can also be a precursor to aryl radicals. These highly reactive intermediates can participate in a variety of synthetic transformations that are complementary to traditional methods.

Aryl Radical Cyclizations

Aryl radicals generated from aryl halides can undergo intramolecular cyclization onto a tethered π-system (e.g., an alkene, alkyne, or arene). This strategy is a powerful method for constructing cyclic and polycyclic frameworks. The generation of the aryl radical from this compound would typically require a radical initiator, such as tributyltin hydride (Bu₃SnH) with AIBN, or photoredox catalysis. The subsequent cyclization would depend on the presence of a suitably positioned unsaturated group within the molecule, which is not present in the parent compound but could be introduced via modification of the carboxylic acid or benzyloxy group.

Homolytic and Ipso Aromatic Substitutions

An aryl radical, once formed from the carbon-bromine bond of this compound, can engage in homolytic aromatic substitution. In this process, the radical adds to an aromatic ring, followed by the loss of a hydrogen atom to afford the substituted product.

A related and synthetically intriguing pathway is ipso-substitution. This involves the addition of a radical to a substituted aromatic ring at the position already bearing a substituent (the ipso position). For the aryl radical derived from this compound, this pathway is less relevant as a self-reaction but describes how other radicals might react with the parent molecule at the bromine-substituted carbon.

Conjugate Additions

Aryl radicals can participate in conjugate addition (or 1,4-addition) reactions with α,β-unsaturated carbonyl compounds, nitriles, or sulfones. libretexts.org This reaction involves the addition of the aryl radical to the β-position of the Michael acceptor, generating an enolate radical which is then trapped. libretexts.org Generating an aryl radical from this compound would allow its addition to various Michael acceptors, providing a route to introduce the 2-(benzyloxy)-4-carboxyphenyl group at the β-position of another molecule, thus forming a new carbon-carbon bond. libretexts.org

Selective Oxidation and Reduction Methodologies

The chemical behavior of this compound is largely dictated by its three principal functional groups: the carboxylic acid, the benzyl (B1604629) ether, and the bromo-substituted aromatic ring. The interplay between these groups allows for a range of selective transformations.

The benzyl ether moiety in this compound, while primarily serving as a robust protecting group for the phenolic hydroxyl, can undergo oxidative cleavage under specific conditions. This transformation provides an alternative to reductive deprotection methods, which can be advantageous if other reducible functional groups are present in the molecule.

One common method involves the use of oxidizing agents to convert the benzyl ether into a benzoate (B1203000) ester. This intermediate can then be readily hydrolyzed under basic conditions to yield the free phenol (B47542). A notable reagent for this type of transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov The reaction with DDQ is particularly effective for benzyl ethers that are electronically enriched, such as p-methoxybenzyl (PMB) ethers, but methods have been developed for simple benzyl ethers as well. organic-chemistry.orgnih.gov Visible-light-mediated debenzylation using DDQ as a photo-oxidant has emerged as a mild and selective technique that is compatible with sensitive functional groups like azides and alkynes. nih.gov

Alternatively, benzylic ethers can be oxidatively cleaved to furnish the corresponding aromatic aldehydes. organic-chemistry.org For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) has been shown to cleave benzylic ethers, yielding aromatic aldehydes and alcohols. organic-chemistry.org In the context of this compound, such a reaction would be expected to produce 4-bromo-2-hydroxybenzoic acid and benzaldehyde.

Table 1: Oxidative Cleavage Methods for Benzyl Ethers

| Reagent/Method | Intermediate Product | Final Product (after hydrolysis) | Reference |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Benzoate Ester | 4-Bromo-2-hydroxybenzoic Acid | organic-chemistry.orgnih.gov |

| 4-Acetamido-TEMPO | Benzaldehyde | Not Applicable | organic-chemistry.org |

Reductive methods offer a reliable pathway for modifying this compound, particularly for the deprotection of the benzyl ether.

The most prevalent and mild method for cleaving the benzyl ether is catalytic hydrogenolysis. youtube.comyoutube.com This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. youtube.com The process reductively cleaves the carbon-oxygen bond of the ether, yielding the deprotected phenol (4-bromo-2-hydroxybenzoic acid) and toluene as a readily removable byproduct. youtube.comyoutube.com This method is known for its high yields and clean reaction profiles, making it a favored strategy in multi-step synthesis. youtube.com It is particularly valuable because it can be performed selectively in the presence of other functional groups that are not susceptible to hydrogenation, though care must be taken if other reducible groups like alkenes or alkynes are present. semanticscholar.org

While catalytic hydrogenation is standard, benzyl ethers can also be cleaved using strong acids; however, this approach is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org Another alternative is reductive cleavage using sodium in liquid ammonia (B1221849) (a Birch reduction), though this method is also harsh and has limited functional group compatibility. nih.gov

The carboxylic acid group of this compound can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the carboxylic acid to a primary alcohol, forming (2-(benzyloxy)-4-bromophenyl)methanol.

Table 2: Common Reductive Transformations

| Transformation | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| Benzyl Ether Cleavage | H₂, Pd/C | 4-Bromo-2-hydroxybenzoic acid, Toluene | youtube.comyoutube.com |

| Benzyl Ether Cleavage | Strong Acid (e.g., HBr) | 4-Bromo-2-hydroxybenzoic acid, Benzyl bromide | organic-chemistry.org |

Esterification and Amidation Protocols

The carboxylic acid function is a key handle for derivatization, enabling the synthesis of esters, amides, and other related compounds.

The carboxylic acid group of this compound readily undergoes esterification with various alcohols. The classical Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (like sulfuric acid), is a straightforward method.

For substrates that may be sensitive to strong acid and high temperatures, milder conditions are employed. These methods typically involve the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid to facilitate nucleophilic attack by an alcohol. These reactions are often performed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and can be carried out at room temperature, offering greater compatibility with complex molecules.

The synthesis of thioesters from this compound follows a similar logic to esterification. The carboxylic acid is first activated, typically with a carbodiimide (B86325) or by conversion to an acid chloride, and is then treated with a thiol (R-SH) instead of an alcohol. The resulting thioester is a valuable intermediate in its own right, notably in the construction of peptides and other natural products.

While this compound itself cannot form a macrolactone via intramolecular cyclization, it serves as a crucial building block for their synthesis. A common strategy would involve first deprotecting the benzyl ether to reveal the phenolic hydroxyl group (as described in section 3.3.2). This resulting 4-bromo-2-hydroxybenzoic acid can then be coupled with a long-chain ω-hydroxy acid. The terminal hydroxyl and carboxylic acid groups of this elongated intermediate can then be induced to cyclize, forming a macrolactone through an intramolecular esterification reaction, often employing specialized macrolactonization conditions like the Yamaguchi or Shiina methods.

In conventional peptide synthesis, the carboxylic acid of one amino acid is activated and reacts with the nucleophilic amine of another. This compound can participate in this classical type of amide bond formation. Its structural relative, 2-amino-4-bromobenzoic acid, is noted for its application in peptide synthesis. sigmaaldrich.com

More advanced and unconventional strategies, such as Umpolung Amide Synthesis (UmAS), have been developed to reverse the traditional roles of the reactants. vanderbilt.edu In UmAS, the amine component is rendered electrophilic, and it reacts with a nucleophilic carboxylic acid equivalent. vanderbilt.edu While direct application of this compound in an umpolung protocol is not prominently documented, the development of such novel synthetic methods is of great interest. nih.govresearchgate.netorganic-chemistry.org For instance, researchers have used 1,4,2-dioxazol-5-ones as a type of umpolung reagent that bears a nucleophilic nitrogen atom, which can react with an activated amide. nih.govresearchgate.netorganic-chemistry.org The functional group array of this compound makes it a candidate for incorporation into complex molecular architectures, including peptides and their analogs, using both traditional and modern synthetic protocols. researchgate.net

Late-Stage Functionalization and Bioconjugation Techniques

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at the final steps of a synthetic sequence, which is a powerful strategy in drug discovery and chemical biology. Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, often employs LSF principles. This compound possesses key structural features that make it a potentially valuable scaffold for these advanced applications. Its reactivity can be selectively harnessed for C-H functionalization or for creating stable linkages to biomolecules.

C-H Functionalization Potential:

The carboxylic acid group is a well-established directing group for ortho-C–H activation, guiding the installation of new functional groups at the adjacent C-H bonds. nih.govnih.gov In the case of this compound, there are two ortho positions: C3 and C6. However, the C3 position is blocked by the benzyloxy group. Research on similarly substituted benzoic acids has shown that C-H functionalization reactions, such as amination or arylation, proceed with high regioselectivity at the less sterically hindered ortho position. nih.govmdpi.com Therefore, any carboxylate-directed C-H functionalization of this molecule is expected to occur exclusively at the C6 position. The bulky benzyloxy group at C2 effectively shields the C3 position, ensuring high regioselectivity. For instance, iridium-catalyzed ortho-amination and ruthenium-catalyzed ortho-allylation have been successfully demonstrated on a variety of substituted benzoic acids, tolerating even large ortho substituents and directing functionalization to the open C-H bond. nih.govnih.gov

Cross-Coupling Reactions for Bioconjugation:

The most synthetically versatile handle on the this compound molecule for bioconjugation is the aryl bromide at the C4 position. Aryl halides are widely used in palladium-catalyzed cross-coupling reactions to form stable carbon-carbon and carbon-heteroatom bonds under conditions that are often compatible with sensitive biological molecules. rsc.orgkhanacademy.org These reactions provide a robust platform for attaching this scaffold to proteins, peptides, or other biomolecules that have been pre-functionalized with a suitable coupling partner.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester. It is a powerful method for forming biaryl linkages. For bioconjugation, a biomolecule could be functionalized with a boronic acid, which would then react with the C4-bromo position of the scaffold. Studies on 4-bromobenzoic acid have shown that this coupling proceeds efficiently in aqueous media, a critical requirement for reactions involving biological macromolecules. nih.govbohrium.comepa.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. acs.orgrsc.org This is a direct method for conjugating the scaffold to lysine (B10760008) residues or N-terminal amines on a protein, or to any biomolecule appended with a primary or secondary amine. The reaction has been refined to work under mild conditions with high functional group tolerance. rsc.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. researchgate.netyoutube.com This is particularly relevant for bioorthogonal chemistry, where an alkyne-modified biomolecule can be "clicked" onto the aryl bromide handle. The resulting rigid alkynyl linkage is often desirable in the design of probes and linkers. researchgate.net

The following tables summarize representative palladium-catalyzed cross-coupling reactions on analogous aryl bromide systems, illustrating the conditions and potential transformations applicable to this compound for bioconjugation purposes.

Table 1: Analogous Suzuki-Miyaura Coupling Reactions This table presents examples of Suzuki-Miyaura reactions on substrates analogous to this compound, demonstrating the formation of C-C bonds under various conditions.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)2, PPh3 | K2CO3 | H2O | High | nih.gov |

| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl2⊂dmβ-CD | Na2CO3 | H2O/Organic | 93 | bohrium.com |

| Bromobenzene | Phenylboronic acid | (NHC)2PdBr2 | KOH | H2O/2-Propanol | 95-99 | nih.gov |

Table 2: Analogous Buchwald-Hartwig Amination Reactions This table showcases examples of Buchwald-Hartwig amination on aryl halides, illustrating the formation of C-N bonds relevant for bioconjugation.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Morpholine | Pd2(dba)3, Xantphos | Cs2CO3 | Toluene | 92 | rsc.org |

| Aryl Halides | Primary/Secondary Amines | Pd(0) with various phosphine (B1218219) ligands | NaOt-Bu | Toluene or Dioxane | General | acs.org |

Table 3: Analogous Sonogashira Coupling Reactions This table provides examples of Sonogashira coupling, demonstrating the formation of C-C triple bonds from aryl halides, a key reaction for bioorthogonal linking.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodinated Peptides | Terminal Alkynes | Pd(0) with guanidinophosphane ligand | Piperidine/DIEA | H2O/MeCN | Good | youtube.com |

| Aryl Bromides | Terminal Alkynes | Pd(acac)2, Hydrazone ligand, CuI | K3PO4 | DMSO | Good-Excellent | |

| Aryl/Vinyl Halides | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst | Amine Base | Anhydrous/Anaerobic | General | researchgate.net |

Role of the Benzyloxy and Carboxylic Acid Groups:

The benzyloxy group primarily functions as a protecting group for the C2-hydroxyl. Its removal, typically via catalytic hydrogenolysis (H₂/Pd-C), unmasks the phenol. mdpi.com This deprotection step, however, is often incompatible with functional groups used in bioconjugation, such as alkynes or azides, which can be reduced under these conditions. Milder, chemoselective methods for benzyl ether cleavage, such as using Lewis acids or photoredox catalysis, may offer more compatibility. Once deprotected, the resulting phenol and the adjacent carboxylic acid can form a strong chelation site for metal ions or act as a hydrogen-bonding motif for molecular recognition.

The carboxylic acid itself can serve as a conjugation handle. It can be activated (e.g., as an N-hydroxysuccinimide ester) to react with amine functionalities, such as lysine residues on proteins, forming stable amide bonds. This represents one of the most common and reliable methods for bioconjugation.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Core Scaffold for Biologically Active Molecules

The inherent reactivity of its functional groups allows 2-(Benzyloxy)-4-bromobenzoic acid to serve as a fundamental building block for a diverse range of compounds. The bromine atom, for instance, can be readily substituted by various nucleophiles, enabling the introduction of different functionalities and the exploration of a broad chemical space. This adaptability is crucial in the development of new drugs, where even minor structural modifications can lead to significant changes in biological activity.

Nitrogen-containing heterocyclic compounds are of immense interest in medicinal chemistry due to their widespread presence in natural products and synthetic drugs. This compound can be utilized as a precursor for the synthesis of such molecules. For example, the carboxylic acid group can be converted to an amide, which can then participate in cyclization reactions to form various nitrogen-containing ring systems. These scaffolds are often associated with a wide range of pharmacological activities, including antimicrobial and anticancer properties. The benzyloxy group can serve as a protecting group or as a key pharmacophoric feature, influencing the compound's interaction with biological targets.

Benzothiazoles are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties. nih.gov The structure of this compound provides a suitable starting point for the synthesis of benzothiazole (B30560) derivatives. nih.gov The synthesis can involve the conversion of the carboxylic acid to a thioamide, followed by an intramolecular cyclization reaction. The resulting benzothiazole core can be further modified at various positions to optimize its biological activity. nih.gov The ability to generate a library of substituted benzothiazoles from this single precursor makes it a valuable tool in drug discovery programs. nih.govnih.gov

Design, Synthesis, and Evaluation of Novel Derivatives

A key area of research involving this compound is the design and synthesis of novel derivatives with specific biological targets in mind. One such target that has garnered significant attention is the α-amylase enzyme.

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into smaller sugars. nih.govsemanticscholar.org Inhibiting this enzyme can slow down the absorption of glucose, making it a therapeutic target for managing type 2 diabetes. nih.govsemanticscholar.org Benzoic acid derivatives have shown potential as α-amylase inhibitors, and researchers have explored derivatives of this compound for this purpose. researchgate.net

A common strategy to enhance the biological activity of a lead compound is to synthesize its hydrazone-Schiff base derivatives. These derivatives are formed by reacting the carboxylic acid group (after conversion to a hydrazide) with various aldehydes or ketones. researchgate.netchemrevlett.com This approach has been applied to benzoic acid derivatives to create potent α-amylase inhibitors. researchgate.net The resulting hydrazone-Schiff base derivatives of this compound can exhibit enhanced inhibitory activity due to the introduction of additional hydrogen bonding and hydrophobic interaction sites, which can lead to stronger binding with the α-amylase enzyme. researchgate.net The diverse range of aldehydes and ketones available for this reaction allows for the creation of a large library of derivatives for screening and optimization. researchgate.netresearchgate.net

Identification of Monoamine Oxidase-B (MAO-B) Inhibitors

Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain. ptfarm.pl Its inhibition can increase dopamine levels, a strategy that has proven effective in the management of Parkinson's disease. ptfarm.plnih.gov The benzyloxy pharmacophore has been identified as a crucial structural feature in a number of potent and selective MAO-B inhibitors. researchgate.netnih.gov

Research into benzyloxy-derived halogenated chalcones has yielded compounds with significant MAO-B inhibitory activity. nih.gov A series of these chalcones were synthesized and evaluated, with several derivatives displaying potent and selective inhibition of MAO-B. nih.gov For instance, compound BB4 was identified as a particularly effective inhibitor with an IC₅₀ value of 0.062 μM. nih.gov Kinetic studies revealed that these compounds act as reversible and competitive inhibitors of MAO-B. nih.gov While the direct use of this compound as a starting material for these specific chalcones is not explicitly detailed in the provided research, the benzyloxy-phenyl portion of the active chalcones could potentially be derived from such a precursor through standard synthetic transformations. The presence of the benzyloxy group is noted to be critical for the selective inhibition of MAO-B. researchgate.net

Table 1: MAO-B Inhibitory Activity of Benzyloxy-Derived Halogenated Chalcones

| Compound | MAO-B IC₅₀ (μM) | MAO-A Inhibition | Selectivity Index (SI) for MAO-B | Inhibition Type | Ki (μM) |

|---|---|---|---|---|---|

| BB2 | 0.093 | Less efficient than MAO-B | 430.108 | Reversible, Competitive | 0.030 ± 0.014 |

| BB4 | 0.062 | Less efficient than MAO-B | 645.161 | Reversible, Competitive | 0.011 ± 0.005 |

Data sourced from a study on benzyloxy-derived halogenated chalcones. nih.gov

Exploration of Pyruvate (B1213749) Kinase (PKL) Inhibitors

Liver pyruvate kinase (PKL) has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD). nih.gov The inhibition of PKL could help to halt or reverse the accumulation of fat in the liver. nih.gov Urolithin C, a metabolite of ellagic acid, has been investigated as a scaffold for the development of allosteric inhibitors of PKL. nih.gov

In the quest for more potent and selective PKL inhibitors, extensive structure-activity relationship (SAR) studies have been conducted on derivatives of urolithin C. nih.gov These studies have involved the synthesis of a wide range of analogues to probe the importance of different structural features for inhibitory activity. nih.gov The synthesis of these urolithin C derivatives often utilizes substituted 2-bromobenzoic acids as key starting materials. nih.gov Specifically, the synthesis of analogues has involved the use of benzyloxy-substituted 2-bromobenzoic acids, such as 4,5-bis(benzyloxy)-2-bromobenzoic acid, which underscores the utility of precursors like this compound in generating this class of compounds. nih.gov The modification of the catechol moiety of urolithin C has been a particular focus, with various analogues being synthesized and tested for their ability to inhibit PKL. nih.gov The results have shown that the substitution pattern on the benzoic acid-derived portion of the molecule significantly influences the inhibitory potency against PKL. nih.gov

Table 2: PKL Inhibition by Urolithin C and its Derivatives

| Compound | % PKL Inhibition at 10 µM |

|---|---|

| Urolithin C | 33 |

| Analogue with modified catechol moiety | Varied |

Data highlights the importance of the catechol moiety in PKL inhibition. nih.gov

Design of Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonists

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. nih.gov Agonists of PPARα are used in the treatment of dyslipidemia and have shown potential for treating ocular diseases like diabetic retinopathy. nih.gov

A significant advancement in the design of PPARα agonists has been the development of the 4-benzyloxy-benzylamino chemotype. nih.gov This class of compounds evolved from the deconstruction of a more rigid quinoline-based scaffold, leading to more flexible and synthetically accessible molecules with improved binding to the U-shaped ligand-binding pocket of PPARα. nih.gov The design strategy focused on creating compounds with a 4-benzyloxy-benzylamino core linked to a benzoic acid moiety. nih.gov

Extensive SAR studies were conducted to optimize the potency and selectivity of these agonists. nih.gov These investigations explored modifications to the C-ring, the linker, and the position of the carboxylate group. nih.gov The research led to the discovery of compounds with cellular potencies in the nanomolar range and high selectivity for PPARα over other PPAR isoforms. nih.gov For example, the incorporation of specific substituents on the C-ring and strategic methylation of the scaffold significantly enhanced the activity and selectivity. nih.govnih.gov

Table 3: SAR of 4-Benzyloxy-benzylamino PPARα Agonists

| Compound | Modification | PPARα EC₅₀ (nM) | Selectivity vs PPARγ/δ |

|---|---|---|---|

| Lead Compound | Initial 4-benzyloxy-benzylamino scaffold | >1000 | - |

| Optimized Analogues | Strategic modifications to C-ring and scaffold | <50 | >2700-fold |

Data from a study on the evolution of 4-benzyloxy-benzylamino chemotypes. nih.govnih.gov

Development of Antibacterial Compounds

The rise of antibiotic resistance necessitates the development of novel antibacterial agents with new mechanisms of action. researchgate.netias.ac.in Acridone-based compounds have attracted attention due to their diverse biological activities, including antibacterial effects. ias.ac.in

A promising strategy in the development of new antibacterial agents has been the hybridization of different pharmacophores. researchgate.netias.ac.in Researchers have synthesized novel hybrids of acridone (B373769) and 1,2,3-triazole and evaluated their antibacterial activity. ias.ac.in The synthesis of the acridone core of these hybrids typically involves the Ullmann condensation, which is a copper-catalyzed reaction between an aniline (B41778) derivative and a benzoic acid derivative. ptfarm.plwikipedia.org While the specific literature does not explicitly mention the use of this compound in the synthesis of these acridone-triazole hybrids, its structure is well-suited for such a reaction. The benzyloxy and bromo substituents could be incorporated into the final acridone scaffold, offering points for further functionalization or influencing the biological activity of the resulting hybrids. The synthesized acridone-1,2,3-triazole derivatives have demonstrated in vitro antibacterial potency against various clinically isolated bacterial strains. ias.ac.in

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Monoamine Oxidase-B (MAO-B) |

| Dopamine |

| Chalcones |

| Pyruvate Kinase (PKL) |

| Urolithin C |

| Ellagic acid |

| 4,5-Bis(benzyloxy)-2-bromobenzoic acid |

| Peroxisome Proliferator-Activated Receptor alpha (PPARα) |

| 4-Benzyloxy-benzylamino |

| Acridone |

| 1,2,3-triazole |

| Aniline |

Investigation of Metabolic Fate and Pharmacokinetics (related to bromobenzoic acids)

Understanding the metabolic fate of a compound is a critical aspect of drug discovery, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on bromobenzoic acid isomers offer a valuable proxy for predicting the behavior of more complex derivatives like this compound.

A key study investigated the metabolic fate of 2-, 3-, and 4-bromobenzoic acids in rats. sigmaaldrich.com Following intraperitoneal administration, it was observed that all three isomers were rapidly excreted, with 82-98% of the dose being eliminated within 48 hours, predominantly through urine. sigmaaldrich.com This rapid clearance suggests efficient elimination from the body.

The investigation utilized advanced analytical techniques, including inductively coupled plasma mass spectrometry (ICPMS) for tracking bromine and high-performance liquid chromatography (HPLC) coupled with ICPMS to profile the metabolites. sigmaaldrich.com The results indicated that the parent bromobenzoic acids underwent extensive metabolism and constituted only a minor portion of the excreted compounds. sigmaaldrich.com The primary metabolite identified for all three isomers was their respective glycine (B1666218) conjugate. sigmaaldrich.com Ester glucuronide conjugates were also detected, though they represented a smaller fraction of the total metabolites. sigmaaldrich.com

These findings highlight a common metabolic pathway for bromobenzoic acids involving conjugation with glycine, a process that typically enhances water solubility and facilitates renal excretion. A similar study on the metabolic fate of 2-bromophenol, a related compound, also identified glucuronide and sulphate conjugates as the major metabolites excreted in urine. nih.gov

Table 1: Summary of Metabolic Fate of Bromobenzoic Acid Isomers in Rats

| Feature | Finding | Citation |

|---|---|---|

| Primary Route of Excretion | Urine | sigmaaldrich.com |

| Excretion Rate | 82-98% within 48 hours | sigmaaldrich.com |

| Metabolism | Extensive | sigmaaldrich.com |

| Major Metabolite | Glycine Conjugate | sigmaaldrich.com |

| Minor Metabolite | Ester Glucuronide Conjugate | sigmaaldrich.com |

Antimicrobial Applications (e.g., as additives)

Benzoic acid and its derivatives are widely recognized for their antimicrobial properties and are commonly used as preservatives in food and other products. nih.gov The effectiveness of these compounds is often linked to the type, number, and position of substituents on the benzene (B151609) ring. nih.gov

The antimicrobial action of phenolic acids is generally attributed to their ability to lower the pH of the environment, which can inhibit bacterial growth. nih.gov Furthermore, these molecules can penetrate the phospholipid layer of bacterial cell membranes. This penetration can lead to the acidification of the cell's interior and interfere with essential cellular components and functions. nih.gov

Research on various benzoic acid derivatives has demonstrated that the presence of specific substituents can enhance their antibacterial activity compared to the parent benzoic acid molecule. nih.gov For instance, studies have shown that hydroxyl and methoxyl groups can significantly influence the bactericidal effect against bacteria like E. coli. nih.gov While specific studies on the antimicrobial properties of this compound are not detailed in the provided sources, the known effects of halogen (bromo) and other substituents on the benzene ring suggest its potential for such applications. nih.govontosight.ai Benzoic acid derivatives continue to be investigated for their potential to reduce microbial hazards. nih.gov

Based on a comprehensive review of available scientific literature, there are no published computational or advanced theoretical investigation studies specifically focusing on the chemical compound This compound .

While computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to analyze the molecular properties of various organic compounds, specific research detailing the conformational analysis, vibrational spectra, and electronic properties for this compound is not present in the public domain.

Studies on structurally related molecules, such as other substituted benzoic acids or compounds containing a benzyloxy group, do exist. nih.govrri.res.innih.govresearchgate.net For instance, research has been conducted on the crystal structure and DFT analysis of compounds like 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate nih.gov and 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. rri.res.in These studies provide insights into properties like HOMO-LUMO energy gaps and molecular conformations for those specific structures. nih.govrri.res.in Similarly, vibrational and HOMO-LUMO analyses have been performed for molecules like 2-amino-5-bromo-benzoic acid methyl ester nih.gov and 4-Bromo-3-(methoxymethoxy) benzoic acid. researchgate.net

However, the results of such computational analyses are highly specific to the exact molecular structure being studied. The electronic and steric effects of the substituent groups (their type and position on the aromatic ring) critically influence the calculated molecular geometries, vibrational frequencies, and electronic orbital energies. Therefore, the data from these related but distinct compounds cannot be extrapolated to accurately describe this compound.

Consequently, the generation of an article with the requested detailed sections and data tables on the computational chemistry of this compound is not possible without dedicated, original research being performed and published on this specific molecule.

Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. uni-muenchen.dewikipedia.org It transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org

For 2-(benzyloxy)-4-bromobenzoic acid, NBO analysis reveals the nature of the intramolecular interactions. Key aspects include the hybridization of atomic orbitals and the delocalization of electron density from donor (filled) orbitals to acceptor (unfilled) orbitals. These interactions, often described as hyperconjugation, play a significant role in stabilizing the molecular structure. rsc.org The analysis quantifies the energy of these delocalization interactions, providing insight into the electronic effects of the benzyloxy and bromo substituents on the benzoic acid core. The examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs is central to this analysis, with their energetic importance estimated using second-order perturbation theory. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgscispace.com This is invaluable for predicting the sites of chemical reactivity. researchgate.netresearchgate.net

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is concentrated around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. researchgate.netresearchgate.net Conversely, the positive potential (colored blue) is generally found around the hydrogen atoms, particularly the acidic proton of the carboxyl group, marking them as sites for nucleophilic interaction. researchgate.netresearchgate.net The MEP surface thus provides a detailed picture of the molecule's reactivity landscape. nih.gov

Thermochemical and Thermodynamic Parameters

Computational methods can accurately predict various thermochemical and thermodynamic properties of molecules in the gas phase. nist.gov These parameters are crucial for understanding the stability and reactivity of a compound under different conditions. For halogenated benzoic acids, these properties are influenced by the nature and position of the halogen substituent. nist.gov

Key calculated parameters include the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). nist.govchemeo.com For instance, studies on similar molecules like 2-hydroxy-4-methoxybenzophenone have shown that methods like B3LYP/6-311++G(d,p) can be used to determine the temperature dependence of these thermodynamic properties. nih.gov Such calculations are vital for predicting the outcomes of chemical reactions and for process optimization in industrial applications. nist.gov

Spectroscopic Parameter Prediction and Simulation

The simulation of spectroscopic data is a powerful tool for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectra Simulation (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the NMR chemical shifts of molecules. researchgate.net By predicting the ¹H and ¹³C NMR spectra, researchers can gain detailed information about the chemical environment of each atom in the molecule. researchgate.net

For this compound, GIAO calculations can predict the chemical shifts for each proton and carbon atom. These theoretical values are influenced by the electronic effects of the substituents. For example, the electronegativity of the bromine and oxygen atoms and the aromatic currents of the benzene (B151609) rings will have distinct effects on the shielding of nearby nuclei. The accuracy of these predictions is often enhanced by using appropriate levels of theory and basis sets, such as B3LYP with a 6-311+G** basis set. researchgate.net

Validation with Experimental Spectroscopic Data

The ultimate test of any computational model is its agreement with experimental reality. Therefore, the predicted NMR chemical shifts for this compound must be compared with experimentally obtained spectra. researchgate.netresearchgate.net

Experimental ¹H and ¹³C NMR spectra are typically recorded in a suitable solvent. rsc.org A strong correlation between the calculated and experimental chemical shifts serves to validate the computed molecular structure and the computational methodology employed. researchgate.net For instance, a linear correlation between the theoretical and experimental data, as has been demonstrated for aminobenzoic acids, provides confidence in the accuracy of the computational model. researchgate.net This validation step is crucial for ensuring that the theoretical insights are grounded in empirical evidence.

Molecular Modeling and Docking Studies for Biological Interactions

While molecular docking is a common technique to study ligand-receptor interactions, no specific studies have been published detailing the docking of this compound into any biological target. nih.govmdpi.comnih.gov Research in this area often focuses on molecules with known biological activity, whereas this compound is typically used as a building block.

Ligand-Target Binding Mode Elucidation

There is no available information elucidating the binding mode of this compound with any specific protein targets. Such studies would typically describe the key amino acid interactions, hydrogen bonds, and hydrophobic interactions, but this level of detail is absent from the scientific literature for this compound. nih.govnih.gov

In Silico Structure-Activity Relationship (SAR) Derivation

No in silico SAR studies for this compound have been published. SAR studies involve computationally modifying a molecule's structure to predict how these changes will affect its biological activity, a process that has not been documented for this specific compound.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

Computational predictions of the ADMET properties for this compound are not available in published literature. These predictive studies are crucial for drug development but are generally performed on compounds identified as potential therapeutic agents, not on synthetic intermediates. nih.govuin-malang.ac.id

Theoretical Studies on Crystal Structures and Polymorphism

There are no theoretical studies available that focus on the crystal structure or potential polymorphism of this compound. Such research would involve computational predictions of crystal packing and energy landscapes to identify different crystalline forms, which has not been reported for this molecule. scielo.br

Analytical and Characterization Methodologies in Chemical Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the atomic and molecular framework of a substance.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of individual atoms.

¹H NMR: In the proton NMR spectrum of 2-(Benzyloxy)-4-bromobenzoic acid, distinct signals corresponding to the different types of protons are expected. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, often above 12 ppm, due to its acidic nature. chemicalbook.com The two protons of the benzylic methylene (B1212753) group (-OCH₂Ph) would present as a singlet around 5.2 ppm. The aromatic region of the spectrum would be more complex, showing signals for the protons on both the phenyl and the brominated benzoic acid rings, typically between 7.0 and 8.0 ppm. rsc.org The specific splitting patterns (e.g., doublets, triplets) would depend on the coupling between adjacent protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the carboxyl group (-COOH) is characteristically found in the 165-175 ppm region. rsc.org The benzylic carbon (-OCH₂) would resonate around 70 ppm. The aromatic carbons would appear in the range of approximately 110-160 ppm. The carbon attached to the bromine atom (C-Br) and the carbon attached to the benzyloxy group (C-O) would have their chemical shifts influenced by the respective substituents. For instance, in related bromobenzoic acids, the carbon bearing the bromine atom can appear around 127 ppm. rsc.org

2D NMR Methods: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish definitive structural assignments. COSY experiments would reveal proton-proton coupling networks within the aromatic rings, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid (-COOH) | > 12.0 (broad s) | 165 - 175 |

| Benzylic Methylene (-OCH₂) | ~ 5.2 (s) | ~ 70 |

| Aromatic (C₆H₅) | 7.2 - 7.5 (m) | 127 - 136 |

| Aromatic (C₆H₃Br) | 7.0 - 8.0 (m) | 115 - 160 |

Note: 's' denotes singlet, 'm' denotes multiplet. Predictions are based on data from analogous structures. chemicalbook.comrsc.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and aiding in the elucidation of its structure through fragmentation analysis.

EI-MS: In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, often leading to extensive fragmentation. For this compound, the molecular ion peak [M]⁺ would be observed. Key fragment ions would likely include the loss of the benzyl (B1604629) group, resulting in a prominent peak corresponding to the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Other significant fragments could arise from the loss of the carboxyl group (-COOH) or the bromine atom.

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (Molecular Formula: C₁₄H₁₁BrO₃), the expected m/z for the protonated molecule would be approximately 306.99645 and for the deprotonated molecule, 304.98189. uni.lu Adducts with sodium [M+Na]⁺ are also commonly observed. chromatographytoday.com This technique is particularly useful for confirming the molecular weight of the synthesized compound.

HREI-MS: High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides highly accurate mass measurements of the molecular ion and its fragments. This accuracy allows for the determination of the elemental formula for each peak, which is crucial for confirming the identity of the compound and distinguishing it from isomers. For example, HREI-MS can confirm that a peak at m/z 305.9886 corresponds to the formula C₁₄H₁₁BrO₃ and not another combination of atoms with a similar nominal mass. uni.lunih.gov

Table 2: Predicted ESI-MS Adducts and Fragments for this compound

| Ion | Formula | Predicted m/z | Technique |

| [M-H]⁻ | [C₁₄H₁₀BrO₃]⁻ | 304.98189 | ESI (-) |

| [M+H]⁺ | [C₁₄H₁₂BrO₃]⁺ | 306.99645 | ESI (+) |

| [M+Na]⁺ | [C₁₄H₁₁BrO₃Na]⁺ | 328.97839 | ESI (+) |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05478 | EI/HREI-MS |

Note: Predicted m/z values are based on monoisotopic masses. uni.lu

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the functional groups present in a molecule by measuring the absorption or scattering of electromagnetic radiation corresponding to molecular vibrations.

IR Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. nih.gov A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxyl group. nih.gov The C-O stretching vibrations for the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations typically give rise to several peaks in the 1450-1600 cm⁻¹ region. researchgate.net The C-Br stretch is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the ring-breathing modes, often produce strong signals in the Raman spectrum. researchgate.net While the O-H stretch is weak in Raman, the C=O stretch and the aromatic C=C stretches are readily observable. researchgate.netresearchgate.net Raman spectroscopy can be a valuable tool for studying molecular structure, especially for samples in aqueous media. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ether & Acid) | 1000 - 1300 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Weak |

Note: Wavenumbers are approximate and based on data from analogous structures. nih.govnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and chromophores. The UV-Vis spectrum of this compound is dominated by the absorptions of the substituted benzene (B151609) rings. The presence of the benzyloxy, carboxyl, and bromo substituents, which act as auxochromes, influences the position and intensity of the absorption maxima (λmax). rsc.org One would expect to see strong absorptions corresponding to π → π* transitions, likely in the range of 200-300 nm. For comparison, 4-bromobenzoic acid exhibits absorption maxima. nist.gov The specific λmax values are dependent on the solvent used for the analysis. rsc.org

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A common approach involves reverse-phase HPLC (RP-HPLC). sielc.com

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water, is used for elution. thaiscience.info An acid, like formic acid or phosphoric acid, is often added to the mobile phase to ensure the carboxylic acid remains in its protonated, less polar form, leading to better peak shape and reproducible retention times. sielc.comresearchgate.net

The sample is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound strongly absorbs (determined from its UV-Vis spectrum). researchgate.net The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A pure sample will ideally show a single, sharp, symmetrical peak. chromatographytoday.com